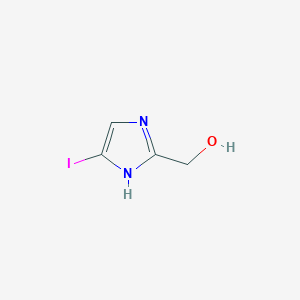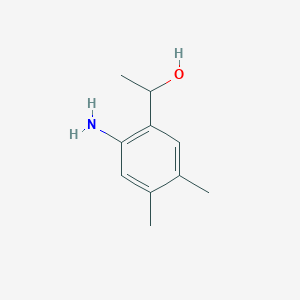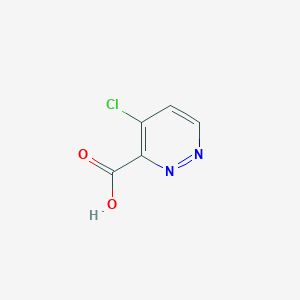
4-Chloropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3ClN2O2. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 4-position and a carboxylic acid group at the 3-position of the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloropyridazine-3-carboxylic acid typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3-pyridazinecarboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds as follows:
3-Pyridazinecarboxylic acid+POCl3→4-Chloropyridazine-3-carboxylic acid+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives such as esters and amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products:
Substitution Reactions: Products include 4-aminopyridazine-3-carboxylic acid, 4-thiopyridazine-3-carboxylic acid, and 4-alkoxypyridazine-3-carboxylic acid.
Oxidation and Reduction Reactions: Products include 4-chloropyridazine-3-methanol and 4-chloropyridazine-3-carboxamide.
Aplicaciones Científicas De Investigación
4-Chloropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Research is ongoing into its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-chloropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
- 3-Chloropyridazine-4-carboxylic acid
- 6-Chloropyridazine-3-carboxylic acid
- 4-Chloropyridine-3-carboxylic acid
Comparison: 4-Chloropyridazine-3-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C5H3ClN2O2 |
|---|---|
Peso molecular |
158.54 g/mol |
Nombre IUPAC |
4-chloropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10) |
Clave InChI |
NFJKHTKCVMRNHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC(=C1Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


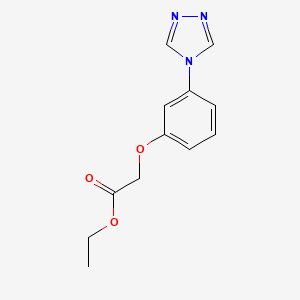
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)


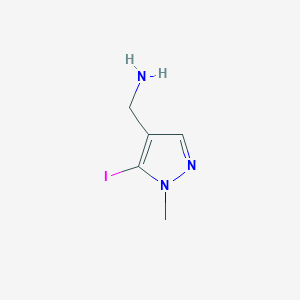

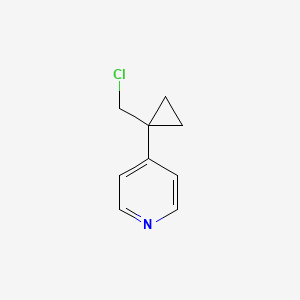

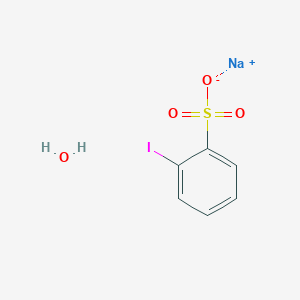

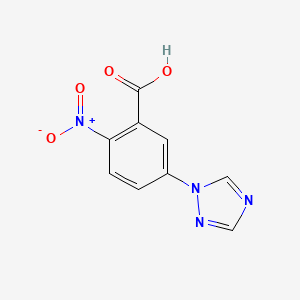
![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
